REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[CH:4][C:3]=1Cl.[BH4-].[Na+].[Cl-:13].[Li+]>[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Ti]Cl>[Cl:8][C:6]1[C:5]([Cl:9])=[C:4]([Cl:13])[CH:3]=[CH:2][CH:7]=1 |f:1.2,3.4,5.6.7|
|
Name
|
|
Quantity
|
648 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)Cl)Cl
|
Name
|
|
Quantity
|
1135 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
1-methyl-2pyrrolidine
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mg
|
Type
|
catalyst
|
Smiles
|
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Ti]Cl
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
96 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flask equipped with a magnetic stir bar and a water cooled condenser with an oil bubbler
|
Type
|
CUSTOM
|
Details
|
Aliquots were withdrawn by syringe
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |